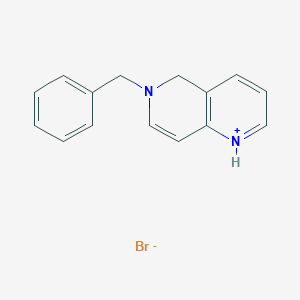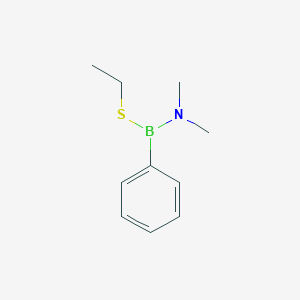![molecular formula C11H20O2 B14409469 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane CAS No. 84622-48-0](/img/structure/B14409469.png)
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-1,7-dioxaspiro[55]undecane is a spiroketal compound with the molecular formula C11H20O2 It is known for its unique structure, which consists of a spirocyclic acetal with two oxygen atoms and two methyl groups at the 2 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane involves the oxymercuriation of a hydroxy enone under reversible conditions using aqueous acid-tetrahydrofuran. This process simultaneously deprotects and cyclizes the compound, followed by in situ biphasic demercuriation with sodium borohydride to yield the stereochemically pure (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as cyclization and deprotection reactions, which can be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spiroketal structure, leading to the formation of different stereoisomers.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different stereoisomers of the spiroketal.
Applications De Recherche Scientifique
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane has several scientific research applications:
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in drug design and development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . The exact molecular targets and pathways involved in its other applications are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,Z)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: This isomer has a different spatial arrangement of the methyl groups, leading to different chemical and biological properties.
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: Another isomer with distinct properties and applications.
2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane: A related compound with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane is unique due to its specific spiroketal structure and the presence of two methyl groups at the 2 and 8 positions. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
84622-48-0 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2,8-dimethyl-1,7-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-9-5-3-7-11(12-9)8-4-6-10(2)13-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
AHOKGTBIWXGZNE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(O1)CCCC(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


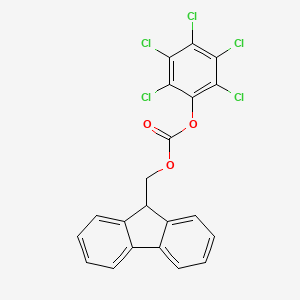

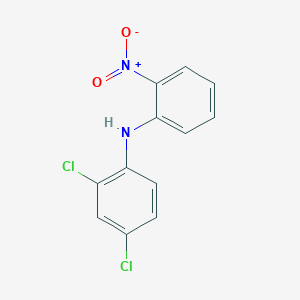
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
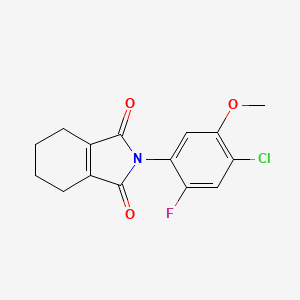
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
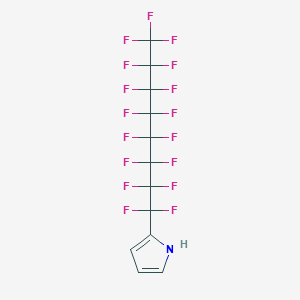
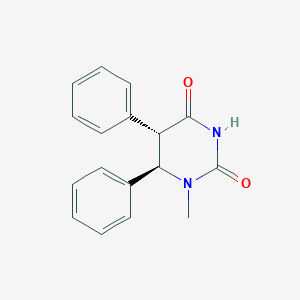
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
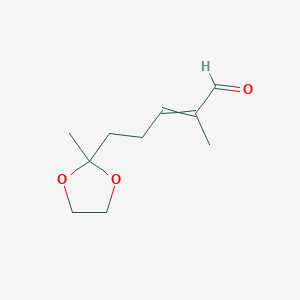

![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
